Methyltetrazine-PEG24-amine: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
Methyltetrazine-PEG24-amine: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG24-amine is a heterobifunctional linker at the forefront of bioorthogonal chemistry and targeted protein degradation. This advanced chemical tool is integral to the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a highly reactive methyltetrazine moiety, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, offers a powerful combination of rapid, specific reactivity and favorable physicochemical properties.
This guide provides an in-depth overview of Methyltetrazine-PEG24-amine, including its chemical properties, detailed experimental protocols for its application, and its role in cutting-edge research areas such as targeted therapy and live-cell imaging.
Core Properties and Specifications
Methyltetrazine-PEG24-amine is designed for optimal performance in complex biological environments. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the extensive PEG24 spacer imparts significant hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting bioconjugates.[1][2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₅N₅O₂₄ | MedChemExpress |
| Molecular Weight | 1244.50 g/mol | MedChemExpress |
| CAS Number | 2353410-18-9 | MedChemExpress |
| Appearance | Red oil or solid | Conju-Probe |
| Purity | >95% (typically analyzed by HPLC) | AxisPharm, BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and aqueous buffers | Conju-Probe, BroadPharm |
| Storage | Store at -20°C, protected from light | AxisPharm |
Reactivity and Stability
| Feature | Description | Source |
| Methyltetrazine Moiety | Reacts rapidly with strained alkenes (e.g., trans-cyclooctene, TCO) via inverse-electron-demand Diels-Alder (IEDDA) "click" chemistry. This reaction is highly specific and biocompatible.[1] | AxisPharm |
| Amine Terminus | A primary amine (supplied as an HCl salt for improved stability and handling) that can be readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds.[1][2] | AxisPharm |
| PEG24 Spacer | A long, hydrophilic polyethylene glycol chain that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[1] | AxisPharm |
| Stability | The methyl-substituted tetrazine ring offers enhanced stability in aqueous solutions compared to unsubstituted tetrazines.[1] The molecule should be stored at low temperatures and protected from light to maintain the integrity of the tetrazine group.[1] Generally stable in buffers with a pH range of 6.0 to 9.0. | BenchChem |
Key Applications and Experimental Protocols
Methyltetrazine-PEG24-amine is a versatile tool for a range of applications, from fundamental cell biology research to the development of novel therapeutics.
PROTAC Synthesis: Targeting BRD4 for Degradation
PROTACs are a novel class of therapeutics that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] The linker is a critical component of a PROTAC, and the length and composition of the PEG chain can significantly impact the efficacy of the final molecule.[3][4]
Here, we describe a representative workflow for the synthesis and evaluation of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[3][5]
This protocol describes the first phase of the PROTAC synthesis outlined above.
Materials:
-
JQ1-carboxylic acid (BRD4 ligand)
-
Methyltetrazine-PEG24-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
DIPEA (N,N-Diisopropylethylamine)
-
Quenching solution: Hydroxylamine or Tris buffer
Procedure:
-
Activation of JQ1-COOH:
-
Dissolve JQ1-COOH (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.[6]
-
-
Coupling Reaction:
-
Dissolve Methyltetrazine-PEG24-amine (1.1 equivalents) in DMF or DMSO.
-
Add the dissolved Methyltetrazine-PEG24-amine to the activated JQ1-COOH solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to raise the pH and facilitate the coupling.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[7]
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, the JQ1-PEG24-Methyltetrazine intermediate can be purified by reverse-phase HPLC.
-
Live-Cell Imaging: Pre-targeting of EGFR
Bioorthogonal chemistry is a powerful tool for imaging cellular processes with minimal perturbation.[8][9] A pre-targeting strategy can be employed to label specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[8][10]
This protocol assumes the prior synthesis of a Methyltetrazine-PEG24-Fluorophore conjugate.
Materials:
-
A431 cells (or other EGFR-expressing cell line)
-
TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO)
-
Methyltetrazine-PEG24-Fluorophore conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Preparation:
-
Seed A431 cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.
-
-
Antibody Incubation (Pre-targeting):
-
Washing:
-
Gently aspirate the antibody solution and wash the cells three times with cold PBS to remove unbound antibody.
-
-
Bioorthogonal Labeling:
-
Dilute the Methyltetrazine-PEG24-Fluorophore conjugate to a final concentration of 1-5 µM in pre-warmed cell culture medium.
-
Add the solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[12]
-
-
Final Wash and Imaging:
-
Wash the cells twice with pre-warmed medium to remove the unbound tetrazine probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
The labeling of EGFR allows for the visualization of its localization and trafficking, which are key aspects of its signaling cascade. Upon binding to its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Conclusion
Methyltetrazine-PEG24-amine is a highly valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique combination of a stable, highly reactive bioorthogonal handle, a beneficial hydrophilic spacer, and a versatile primary amine for conjugation makes it an ideal component for the construction of complex biomolecules. From elucidating cellular pathways through live-cell imaging to pioneering new therapeutic modalities like PROTACs, Methyltetrazine-PEG24-amine is empowering the next wave of scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 9. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
